Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride
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Overview
Description
Tert-butyl 7-amino-1-azaspiro[45]decane-1-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes both a tert-butyl group and an azaspirodecane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders and other diseases.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly those with spirocyclic structures.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxo-7-azaspiro[4.5]decane-7-carboxylate
- Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Uniqueness
Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl and amino groups. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H27ClN2O2 |
---|---|
Molecular Weight |
290.83 g/mol |
IUPAC Name |
tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H |
InChI Key |
AWAWKGUCKJPVNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N.Cl |
Origin of Product |
United States |
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